An In-Depth Technical Guide to (R)-Tianeptine: Chemical Structure and Properties
An In-Depth Technical Guide to (R)-Tianeptine: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-tianeptine is the R-enantiomer of the atypical antidepressant drug tianeptine (B1217405). While the racemic mixture has been prescribed for major depressive disorder in several countries for decades, recent research has unveiled a novel mechanism of action centered on the mu-opioid receptor (MOR). This has spurred interest in the pharmacological profiles of the individual enantiomers. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of (R)-tianeptine, with a focus on its activity at opioid receptors. Detailed experimental methodologies are provided to facilitate further research and development.
Chemical Structure and Identification
(R)-tianeptine is a tricyclic compound characterized by a dibenzothiazepine nucleus with a seven-carbon amino acid side chain attached at the chiral center.
Chemical Structure of (R)-tianeptine
Caption: Chemical structure of (R)-tianeptine.
| Identifier | Value |
| IUPAC Name | 7-[[(11R)-3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][1][2]benzothiazepin-11-yl]amino]heptanoic acid[2] |
| Molecular Formula | C₂₁H₂₅ClN₂O₄S[2] |
| CAS Number | 866453-90-9[2] |
| Synonyms | (R)-Tianeptine, Heptanoic acid, 7-[[(11R)-3-chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1][2]thiazepin-11-yl]amino]-[2] |
Physicochemical Properties
The physicochemical properties of (R)-tianeptine are crucial for its formulation and pharmacokinetic profile. While specific experimental data for the pure (R)-enantiomer is limited, predicted values and data for the racemic mixture and its sodium salt provide valuable insights.
Table of Physicochemical Properties
| Property | (R)-Tianeptine (Predicted) | Racemic Tianeptine (Experimental) | Racemic Tianeptine Sodium Salt (Experimental) |
| Molecular Weight ( g/mol ) | 436.95 | 436.95 | 458.93[3][4] |
| Melting Point (°C) | - | 129-131 or 144–147[2] | 183 - 187 |
| Boiling Point (°C) | 609.2 ± 65.0 | 609.2 | - |
| Density (g/cm³) | 1.38 ± 0.1 | - | - |
| pKa | 4.75 ± 0.10 | 4.4 (acidic), 6.86 (basic)[1] | - |
| Solubility | - | Freely soluble in water, methanol, and methylene (B1212753) chloride. | Soluble to 100 mM in water and to 10 mM in DMSO.[4] In PBS (pH 7.2), solubility is approximately 10 mg/ml.[5] |
Pharmacological Properties
The primary mechanism of action of tianeptine is now understood to be its activity as a full agonist at the mu-opioid receptor (MOR) and a weaker agonist at the delta-opioid receptor (DOR).[6][7] It displays no significant activity at the kappa-opioid receptor (KOR).[6] While detailed enantiomer-specific data is still emerging, the (-)-enantiomer has been reported to be more active in enhancing serotonin (B10506) reuptake, a previously proposed mechanism of action.[1]
Table of Pharmacological Data (Racemic Tianeptine)
| Receptor | Parameter | Value | Species |
| Mu-Opioid Receptor (MOR) | Ki | 383 ± 183 nM[6] | Human |
| EC₅₀ (G-protein activation) | 194 ± 70 nM[6] | Human | |
| EC₅₀ (G-protein activation) | 641 ± 120 nM[6] | Mouse | |
| EC₅₀ (cAMP inhibition) | 1.03 ± 0.10 µM[6] | Mouse | |
| Delta-Opioid Receptor (DOR) | Ki | >10 µM[6] | Human |
| EC₅₀ (G-protein activation) | 37.4 ± 11.2 µM[6] | Human | |
| EC₅₀ (G-protein activation) | 14.5 ± 6.6 µM[6] | Mouse | |
| EC₅₀ (cAMP inhibition) | 9.46 ± 1.34 µM[6] | Mouse | |
| Kappa-Opioid Receptor (KOR) | Activity | Inactive[6] | Human, Rat |
Signaling Pathway
Activation of the MOR by (R)-tianeptine initiates a G-protein-mediated signaling cascade, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Mu-Opioid Receptor Signaling Pathway
Caption: MOR signaling cascade initiated by (R)-tianeptine.
Experimental Protocols
Chiral Resolution of Tianeptine Enantiomers by HPLC
A reliable method for the separation of (R)- and (S)-tianeptine is essential for enantiomer-specific studies.
Experimental Workflow for Chiral HPLC Separation
Caption: Workflow for chiral HPLC separation of tianeptine.
Methodology:
-
Sample Preparation: Dissolve the racemic tianeptine standard in the mobile phase to a suitable concentration (e.g., 2.5 mg/mL).
-
Chromatographic System: Utilize a high-performance liquid chromatography (HPLC) system equipped with a photodiode array (PDA) detector and a circular dichroism (CD) detector.
-
Chiral Stationary Phase: Employ a chiral column such as a WhelkoShell (1-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene) or NicoShell (modified macrocyclic glycopeptide) column.
-
Mobile Phase: A polar ionic mobile phase, for instance, a mixture of methanol, acetic acid, and ammonium hydroxide (B78521) (e.g., 100:0.35:0.05 v/v), can be used.
-
Elution and Detection: Inject the sample and elute with the mobile phase at a constant flow rate. Monitor the separation using the UV detector (e.g., at 220 nm) and the CD detector to confirm the elution order of the enantiomers.
-
Quantification: Integrate the peak areas from the chromatogram to determine the enantiomeric ratio.
Mu-Opioid Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of (R)-tianeptine for the mu-opioid receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human mu-opioid receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: Use a suitable buffer such as 50 mM Tris-HCl, pH 7.4.
-
Radioligand: A potent and specific MOR radioligand, such as [³H]DAMGO, is used.
-
Assay Procedure:
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and varying concentrations of (R)-tianeptine.
-
For non-specific binding determination, a high concentration of a non-labeled MOR agonist (e.g., 10 µM DAMGO) is used in separate wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of (R)-tianeptine by non-linear regression analysis of the competition binding curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation Assay
This assay measures the ability of (R)-tianeptine to inhibit adenylyl cyclase activity, a functional consequence of MOR activation.
Methodology:
-
Cell Culture: Use a cell line expressing the human mu-opioid receptor (e.g., HEK293-hMOR).
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of (R)-tianeptine to the wells.
-
Stimulate adenylyl cyclase with a fixed concentration of forskolin.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the log concentration of (R)-tianeptine to generate a dose-response curve. Determine the EC₅₀ value, which represents the concentration of (R)-tianeptine that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation.
Conclusion
(R)-tianeptine is a chiral molecule with a distinct pharmacological profile that is of significant interest to the scientific community. Its primary mechanism of action as a mu-opioid receptor agonist differentiates it from classical antidepressants. This guide provides a foundational understanding of its chemical structure, physicochemical properties, and pharmacology, along with detailed experimental protocols to aid in further investigation. The elucidation of the specific roles of each tianeptine enantiomer will be crucial for the development of novel therapeutics with improved efficacy and safety profiles.
References
- 1. Classics in Chemical Neuroscience: Tianeptine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rndsystems.com [rndsystems.com]
- 4. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jascoinc.com [jascoinc.com]
- 6. Tianeptine | C21H25ClN2O4S | CID 68870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tianeptine: enantiomeric separations, structural assignment, and biological interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
